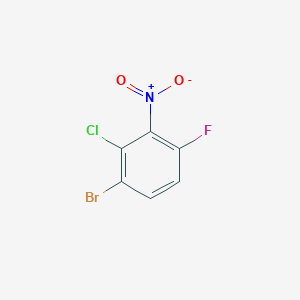

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is a benzene derivative with bromine, chlorine, fluorine, and nitro groups as substituents . It is a complex aromatic compound that can participate in various chemical reactions due to the presence of these functional groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different substituent to the benzene ring . The order of these steps would be crucial, as some groups are activating (electron-donating) and others are deactivating (electron-withdrawing), which influences the positions where subsequent substituents are added . For example, nitration could be a possible first step, followed by halogenation steps to introduce the bromine, chlorine, and fluorine .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene would consist of a benzene ring with the bromine, chlorine, fluorine, and nitro groups attached at the 1st, 2nd, 4th, and 3rd positions respectively . The positioning of these groups is determined by the rules of IUPAC nomenclature, which prioritize certain groups over others .Chemical Reactions Analysis

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles and electron-withdrawing groups . Additionally, it can undergo electrophilic aromatic substitution reactions, a common reaction type for benzene derivatives .Physical And Chemical Properties Analysis

As an aromatic compound, 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene would likely be a solid or liquid at room temperature . Its solubility in water might be limited . The presence of the nitro group could contribute to a high dipole moment, indicating significant polarity .Applications De Recherche Scientifique

- 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene serves as a versatile building block in organic synthesis. Chemists use it to introduce specific functional groups or create complex molecules. For instance, it participates in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran .

- As an aryl fluoride, this compound finds use in regiospecific fluorination reactions. Researchers employ it as an internal standard in silver-mediated fluorination of aryl silanes .

- 4-Bromo-1-fluoro-2-nitrobenzene , a close analog of our compound, is used in the synthesis of anti-inflammatory agents. While not identical, the presence of bromine and fluorine in both compounds suggests potential applications in drug development .

Synthetic Intermediates and Reagents

Fluorination Reactions

Anti-Inflammatory Agents

Mécanisme D'action

The mechanism of these reactions typically involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate . In the case of nucleophilic aromatic substitution, the nucleophile attacks the electrophilic carbon, displacing the halogen .

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-2-chloro-4-fluoro-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYYHPXBAHLFAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-chlorobenzyl)thio)-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2981540.png)

![3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2981542.png)

![7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate](/img/structure/B2981548.png)

![2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2981552.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2981557.png)